molecular formula C10H10F2O2 B12943895 4-(2,3-Difluorophenyl)butanoic acid CAS No. 939043-52-4

4-(2,3-Difluorophenyl)butanoic acid

Cat. No.: B12943895
CAS No.: 939043-52-4
M. Wt: 200.18 g/mol
InChI Key: SWWNVUHFLDBXNF-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)butanoic acid is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of a butanoic acid moiety attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Difluorophenyl)butanoic acid typically involves the reaction of 2,3-difluorobenzene with butanoic acid derivatives under specific conditions. One common method includes the use of organometallic reagents such as Grignard reagents or organolithium compounds to facilitate the coupling of the difluorophenyl group with the butanoic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Difluorophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-(2,3-Difluorophenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 4-(2,3-Difluorophenyl)butanoic acid may exhibit unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This can affect its reactivity, binding affinity, and overall biological activity .

Properties

CAS No.

939043-52-4

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

4-(2,3-difluorophenyl)butanoic acid

InChI

InChI=1S/C10H10F2O2/c11-8-5-1-3-7(10(8)12)4-2-6-9(13)14/h1,3,5H,2,4,6H2,(H,13,14)

InChI Key

SWWNVUHFLDBXNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCCC(=O)O

Origin of Product

United States

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